molecular formula C7H5BrN2O3 B2566638 1-(5-Bromo-3-nitropyridin-2-YL)ethanone CAS No. 1363382-81-3

1-(5-Bromo-3-nitropyridin-2-YL)ethanone

Cat. No.: B2566638
CAS No.: 1363382-81-3
M. Wt: 245.032
InChI Key: QPUXVERERDQWCV-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridine (B92270) Systems in Organic Chemistry

Substituted pyridine rings are fundamental heterocyclic motifs that are integral to a vast array of applications in organic synthesis and materials science. The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, can be functionalized with various substituent groups, which significantly modulates its chemical and physical properties. The introduction of electron-withdrawing groups, such as halogens and nitro groups, is a particularly powerful strategy for tuning the reactivity of the pyridine core.

The presence of a bromine atom and a nitro group, as seen in 1-(5-Bromo-3-nitropyridin-2-YL)ethanone, dramatically influences the electron density distribution within the aromatic ring. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effect of the bromine atom, renders the pyridine ring electron-deficient. This electronic characteristic makes the substituted pyridine susceptible to nucleophilic aromatic substitution reactions, a class of reactions that is often challenging for the parent pyridine molecule.

Furthermore, the ethanone (B97240) substituent at the 2-position introduces a reactive carbonyl group. This ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. The interplay of these substituent groups on the pyridine scaffold creates a unique chemical entity with potential applications as a building block in the synthesis of novel compounds.

Overview of the Research Landscape for this compound and Related Analogues

A comprehensive review of the available scientific literature indicates that while the general class of substituted pyridines is extensively studied, detailed research specifically focused on this compound is limited. The compound is commercially available from suppliers of fine chemicals, which suggests its utility as a synthetic intermediate. cymitquimica.com The fundamental properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number1363382-81-3
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol

While specific experimental data on the synthesis and reactivity of this compound are not extensively documented in publicly accessible research, the study of analogous compounds provides valuable insights. For instance, the synthesis of the related compound, 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, has been reported. chemicalbook.com The synthetic route to this fluoro-analogue involves the reaction of 5-bromo-3-fluoro-pyridine-2-carbonitrile with a Grignard reagent, followed by acidic workup. chemicalbook.com This suggests a potential synthetic pathway for the target compound could involve a similar strategy starting from a corresponding nitrile precursor.

Furthermore, the nitration of substituted pyridines is a well-established area of research. For example, the nitration of 2-amino-5-bromopyridine (B118841) to yield 2-amino-5-bromo-3-nitropyridine (B172296) is a known transformation, typically carried out using a mixture of nitric and sulfuric acids. orgsyn.org This highlights a potential route to introduce the nitro group onto a pre-functionalized bromo-pyridine scaffold.

The research landscape for related bromo-nitro pyridine derivatives also includes studies on their reactivity. The presence of both bromo and nitro groups activates the pyridine ring for nucleophilic substitution, and the position of these substituents dictates the regioselectivity of such reactions. The ethanone group further expands the synthetic utility, allowing for reactions such as aldol (B89426) condensations, reductions to alcohols, or conversion to other functional groups.

Table 2: Mentioned Compounds
Compound Name
This compound
1-(5-bromo-3-fluoropyridin-2-yl)ethanone
2-amino-5-bromopyridine
2-amino-5-bromo-3-nitropyridine
5-bromo-3-fluoro-pyridine-2-carbonitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXVERERDQWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-81-3
Record name 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one
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Synthetic Methodologies for 1 5 Bromo 3 Nitropyridin 2 Yl Ethanone and Its Structural Analogues

Strategies for Functionalization of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. The synthesis of 1-(5-bromo-3-nitropyridin-2-yl)ethanone necessitates the introduction of both a nitro group and a bromine atom onto the pyridine scaffold in a regioselective manner.

Introduction of Nitro Groups onto Pyridine Scaffolds

The direct nitration of pyridine is a challenging transformation that typically requires harsh reaction conditions due to the deactivating effect of the nitrogen heteroatom, which lowers the electron density of the ring and makes it less susceptible to electrophilic attack. Furthermore, the nitrogen atom can be protonated under strongly acidic conditions, further deactivating the ring.

Direct nitration of pyridine itself, when successful, is often sluggish. However, the presence of activating groups on the pyridine ring can facilitate the introduction of a nitro group. For instance, the nitration of aminopyridine derivatives can be achieved under more controlled conditions. A well-established procedure for the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296), a key intermediate for the target molecule, involves the nitration of 2-amino-5-bromopyridine (B118841) using a mixture of nitric acid and sulfuric acid at low temperatures. This reaction proceeds with good regioselectivity, directing the nitro group to the 3-position, which is activated by the amino group at the 2-position and meta to the bromo group at the 5-position.

Table 1: Representative Conditions for the Nitration of 2-Amino-5-bromopyridine

Starting MaterialReagentsTemperatureYieldReference
2-Amino-5-bromopyridineHNO₃, H₂SO₄0-5 °CHigh orgsyn.orglibretexts.org

It is important to note that the direct nitration of pyridine N-oxides can also be a viable strategy, as the N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. However, for the synthesis of the target compound with a nitro group at the 3-position, the use of a directing amino group is a more effective strategy.

Regioselective Bromination of Pyridine Derivatives

The introduction of a bromine atom onto the pyridine ring can be achieved through various methods, with the regioselectivity being highly dependent on the reaction conditions and the substituents already present on the ring.

For the synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, the bromination step is typically performed prior to nitration. The bromination of 2-aminopyridine with bromine in acetic acid proceeds with high regioselectivity to yield 2-amino-5-bromopyridine. The amino group at the 2-position is a powerful ortho-, para-director, and since the ortho-positions (3 and 6) are sterically hindered, bromination occurs preferentially at the para-position (5-position).

Table 2: Conditions for the Bromination of 2-Aminopyridine

Starting MaterialReagentsSolventYieldReference
2-AminopyridineBr₂Acetic AcidHigh orgsyn.org

Alternative methods for the regioselective bromination of pyridine derivatives include the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or under photochemical conditions. Furthermore, the use of directing groups can control the position of bromination. For pyridine N-oxides, bromination can be directed to the 2- or 4-positions.

Formation of the Ethanone (B97240) Moiety

The introduction of an acetyl group to form the ethanone moiety on a pre-functionalized pyridine ring is a critical step in the synthesis of the target molecule. Due to the electron-deficient nature of the 5-bromo-3-nitropyridine system, standard Friedel-Crafts acylation reactions are generally not effective. google.com Therefore, alternative strategies are required.

Acylation Reactions for Ketone Introduction

A plausible and widely used method for the introduction of an acetyl group onto a pyridine ring is through the use of organometallic reagents. One such strategy involves the conversion of a bromo-substituted pyridine into a Grignard reagent, which can then be acylated. For instance, 2-bromopyridine can be converted to its Grignard reagent, which then reacts with an acetylating agent like acetyl chloride or acetic anhydride to yield 2-acetylpyridine. wikipedia.org

In the context of synthesizing this compound, a potential route would involve the initial synthesis of a 2-halopyridine derivative that already contains the bromo and nitro substituents. For example, if a 2-chloro or 2-bromo-5-bromo-3-nitropyridine could be synthesized, a halogen-metal exchange followed by acylation could be a viable approach. However, the presence of the nitro group can complicate the formation and stability of the organometallic intermediate.

Nucleophilic Addition and Subsequent Transformations for Acetyl Group Assembly

An alternative and often more practical approach for introducing the acetyl group onto the highly functionalized and electron-deficient pyridine ring of the target molecule involves a multi-step sequence starting from a suitable precursor. A key strategy would be to utilize the versatile chemistry of diazonium salts derived from an amino group.

Starting from the readily available 2-amino-5-bromo-3-nitropyridine, the amino group can be converted into a diazonium salt. While the direct conversion of a diazonium salt to an acetyl group is not a standard transformation, the diazonium salt can be converted into other functional groups that can then be transformed into the ethanone moiety.

A powerful method for this transformation is the Sandmeyer reaction . wikipedia.orglibretexts.org The 2-amino group of 2-amino-5-bromo-3-nitropyridine can be diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuBr or CuI) to replace the diazonium group with a halogen. This would yield a 2,5-dihalo-3-nitropyridine. This dihalopyridine can then undergo a selective metal-halogen exchange at the 2-position, followed by acylation to introduce the ethanone group. The selectivity of the metal-halogen exchange would be crucial in this step.

Multi-Step Synthesis Pathways for Pyridinylethanone Derivatives

Based on the individual strategies discussed above, a comprehensive multi-step synthetic pathway for this compound can be proposed. A logical and efficient route would commence with the functionalization of a simple pyridine precursor, followed by the introduction of the ethanone moiety.

A highly plausible synthetic route is outlined below:

Bromination of 2-Aminopyridine: The synthesis would begin with the regioselective bromination of commercially available 2-aminopyridine to afford 2-amino-5-bromopyridine in high yield. orgsyn.org

Nitration of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.orglibretexts.org

Diazotization and Halogenation (Sandmeyer Reaction): The 2-amino group of 2-amino-5-bromo-3-nitropyridine would be converted to a diazonium salt, which is then replaced by a halogen (e.g., iodine) via a Sandmeyer reaction to produce 5-bromo-2-iodo-3-nitropyridine.

Introduction of the Ethanone Moiety: The final step would involve a metal-catalyzed cross-coupling reaction. For instance, a palladium-catalyzed reaction of 5-bromo-2-iodo-3-nitropyridine with a suitable acetylating reagent, such as an organotin reagent (Stille coupling) or an organoboron reagent (Suzuki coupling), could be employed to introduce the acetyl group at the 2-position. Alternatively, a metal-halogen exchange of the more reactive iodo group followed by quenching with an acetylating agent could also be a viable option.

This proposed multi-step pathway takes into account the directing effects of the substituents and utilizes well-established and reliable chemical transformations to achieve the synthesis of the highly functionalized target molecule, this compound.

Condensation Reactions Involving Pyridine Precursors

Condensation reactions are a cornerstone of pyridine synthesis, often involving the cyclization of acyclic precursors. Two prominent named reactions in this category are the Hantzsch and Kröhnke pyridine syntheses.

The Hantzsch pyridine synthesis , first described in 1881, is a multi-component reaction typically involving a β-ketoester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate. chemtube3d.com The initial product is a dihydropyridine, which is subsequently aromatized to the pyridine derivative. chemtube3d.com This method is highly versatile for creating a variety of substituted pyridines.

Table 1: Hantzsch Pyridine Synthesis Variants

Aldehyde β-Ketoester Nitrogen Source Aromatization Agent Product Type
Formaldehyde Ethyl acetoacetate Ammonium acetate Ferric chloride Pyridine-3,5-dicarboxylate
Benzaldehyde Ethyl acetoacetate Ammonia Nitric acid 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylate

The Kröhnke pyridine synthesis provides a route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgmdpi.com The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org This method is particularly useful for preparing polysubstituted pyridines, including terpyridines. wikipedia.orgmdpi.com

A plausible condensation approach to a precursor for this compound could involve the synthesis of a substituted pyridine ring with the acetyl and bromo groups already in place, followed by a nitration step.

Cross-Coupling Methodologies in Pyridine Synthesis

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. The Suzuki-Miyaura coupling is a widely used method for the arylation of pyridines. organic-chemistry.org

For the synthesis of precursors to this compound, a key intermediate is 1-(5-bromopyridin-2-yl)ethanone. This compound can be synthesized from 2,5-dibromopyridine. A selective lithiation at the 2-position followed by reaction with an acetylating agent like N,N-dimethylacetamide can yield the desired product. Another approach involves the reaction of 5-bromo-2-pyridinecarbonitrile with a Grignard reagent such as methylmagnesium bromide. wikipedia.org

Table 2: Synthesis of 2-Acetyl-5-bromopyridine via Cross-Coupling and Related Methods

Starting Material Reagents Product Yield Reference
2,5-Dibromopyridine 1. n-BuLi, 2. N,N-Dimethylacetamide 2-Acetyl-5-bromopyridine -

Once the 2-acetyl-5-bromopyridine core is assembled, the final step would be the introduction of the nitro group at the 3-position. Direct nitration of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring and the propensity for N-oxidation. beilstein-journals.org However, specific methods have been developed for the nitration of pyridines. A common method involves the use of a mixture of nitric acid and sulfuric acid. orgsyn.org Another effective nitrating system is nitric acid in trifluoroacetic anhydride. rsc.org More recent developments include meta-selective nitration of pyridines through a dearomatization-rearomatization strategy, which can offer high regioselectivity under mild, catalyst-free conditions. acs.org

Ring Transformation Reactions for Nitropyridine Synthesis

Ring transformation reactions offer an alternative approach to constructing highly substituted pyridine rings from other heterocyclic systems. For instance, pyrylium salts can react with α-sulfinylacetaldehydes to form substituted pyridines. nih.gov Another example involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones and ammonia in a three-component ring transformation to afford nitropyridines. beilstein-journals.org This method is particularly useful as the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. beilstein-journals.org

These ring transformation strategies could potentially be adapted to synthesize the this compound skeleton by choosing appropriate starting materials that would lead to the desired substitution pattern after the ring transformation and subsequent functional group manipulations.

Advanced Synthetic Protocols and Process Optimization

The synthesis of complex molecules like this compound often requires advanced protocols to enhance selectivity, improve yields, and ensure sustainability.

Catalyst Systems and Reaction Conditions for Enhanced Selectivity

The selective functionalization of the pyridine ring is a significant challenge. For the crucial nitration step to form the target compound, the choice of catalyst and reaction conditions is paramount to achieve the desired 3-nitro isomer. While classical nitration often requires harsh conditions, modern catalytic systems aim for milder and more selective transformations.

For instance, the nitration of pyridines can be influenced by the presence of electron-donating groups, which can direct the position of nitration. researchgate.net In the absence of such directing groups, achieving meta-selectivity can be difficult. The dearomatization-rearomatization strategy for meta-nitration of pyridines is a promising catalyst-free approach that provides high regioselectivity. acs.org

Transition-metal catalysis plays a crucial role in the C-H functionalization of pyridines, allowing for the introduction of various substituents at specific positions. beilstein-journals.orgnih.gov While not directly applied to the synthesis of the target molecule in the reviewed literature, these methods offer potential for creating diverse structural analogues.

Solvent Effects and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions. wikipedia.org

Solvent Selection: Traditional pyridine syntheses often employ volatile organic solvents. Research into greener alternatives has explored the use of water, ionic liquids, and deep eutectic solvents (DES). wikipedia.org For example, the Hantzsch pyridine synthesis has been successfully performed in aqueous micelles. chemtube3d.com Ionic liquids, being non-volatile and often recyclable, have been used as both solvents and catalysts in pyridine synthesis. nih.gov

Catalysis: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. Biocatalysts are of growing interest due to their high selectivity and mild reaction conditions. wikipedia.org Phase transfer catalysis (PTC) is another green technique that can facilitate reactions between reactants in different phases, often allowing the use of more environmentally benign inorganic bases and reducing the need for dipolar aprotic solvents. sci-hub.se

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for pyridine synthesis, often leading to shorter reaction times and reduced energy consumption. wikipedia.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Reactivity and Mechanistic Studies of 1 5 Bromo 3 Nitropyridin 2 Yl Ethanone

Impact of Bromo and Nitro Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring, an analogue of benzene (B151609) containing a nitrogen atom, is inherently electron-deficient due to the high electronegativity of nitrogen. stackexchange.com This effect is significantly amplified in 1-(5-Bromo-3-nitropyridin-2-YL)ethanone by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 3-position and a bromine atom (-Br) at the 5-position.

Electron-Withdrawing Effects and Aromatic Deactivation

The nitrogen atom in the pyridine ring withdraws electron density from the ring carbons through both inductive and resonance effects, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. stackexchange.com The addition of a nitro group, one of the strongest electron-withdrawing groups, further deactivates the ring. nih.govnih.gov The nitro group exerts a strong electron-withdrawing effect, reducing the electron density on the pyridine scaffold. nih.gov This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. chegg.com

Table 1: Influence of Substituents on Pyridine Ring Electron Density
SubstituentPositionElectronic EffectImpact on Reactivity
Pyridine Nitrogen1Inductive & Resonance WithdrawalGeneral deactivation towards electrophiles; activation towards nucleophiles. stackexchange.comyoutube.com
Nitro (-NO₂)3Strong Inductive & Resonance WithdrawalStrong deactivation towards electrophiles; strong activation towards nucleophiles, especially at C2, C4, C6. nih.govchegg.com
Bromo (-Br)5Strong Inductive Withdrawal; Weak Resonance DonationOverall deactivation towards electrophiles; acts as a leaving group in nucleophilic substitution. nih.gov

Nucleophilic Aromatic Substitution Mechanisms

The pronounced electron deficiency of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

In this specific molecule, the bromine atom at the C5 position serves as a potential leaving group. Nucleophilic attack is facilitated by the strong electron-withdrawing nitro group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.govacs.org Research on related compounds, such as 5-bromo-1,2,3-triazines, demonstrates their reactivity with nucleophiles like phenols in SNAr reactions. acs.orgnih.gov Similarly, various nucleophiles can displace the bromine in this compound. The reaction of 5-bromo-1,2,3-triazine (B172147) with activated ketones has been shown to be an efficient method for constructing substituted pyridines. ccspublishing.org.cn This highlights the potential for the bromo group on the electron-deficient ring to be displaced.

The positions ortho and para to the activating nitro group are the most likely sites for nucleophilic attack. Therefore, nucleophiles can attack the C2, C4, or C6 positions. However, since the C5 position holds a good leaving group (Br), SNAr reactions are highly favored at this site.

Reactivity of the Ethanone (B97240) Carbonyl Group and Alpha-Carbons

The acetyl (ethanone) group attached to the C2 position of the pyridine ring introduces another center of reactivity. The chemistry of this moiety is dominated by the carbonyl group and the adjacent alpha-carbon atoms.

Enolization and Enolate Ion Formation

Like other ketones, this compound can exist in equilibrium with its enol tautomer. This process, known as enolization, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed enolization: In the presence of an acid, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal to form the enol. libretexts.orgyoutube.com

Base-catalyzed enolization: A base can directly deprotonate the α-carbon, forming a resonance-stabilized enolate ion. libretexts.org The negative charge in the enolate is delocalized between the α-carbon and the carbonyl oxygen.

The acidity of the α-protons on the methyl group is a crucial factor. The electron-withdrawing nature of the substituted pyridine ring enhances the acidity of these protons, making enolate formation more favorable compared to simple alkyl ketones. Studies on phenacylpyridines (which have a similar structure) have quantified the equilibrium between keto and enol forms. rsc.org

Alpha-Halogenation Reactions and Subsequent Eliminations

The formation of an enol or enolate intermediate allows for reactions at the α-carbon. A key reaction is α-halogenation, where one or more α-hydrogens are replaced by a halogen (Cl, Br, or I). pressbooks.publibretexts.org

The mechanism differs depending on the catalytic conditions:

Under acidic conditions: The reaction proceeds through the enol intermediate. The enol's double bond acts as a nucleophile, attacking the halogen. Typically, only one α-hydrogen is replaced because the introduced halogen is electron-withdrawing, which deactivates the carbonyl group towards further protonation, thus inhibiting the formation of more enol. pressbooks.publibretexts.org

Under basic conditions: The reaction proceeds via the enolate. The first halogenation makes the remaining α-protons even more acidic due to the inductive effect of the halogen, leading to rapid and exhaustive halogenation until all α-hydrogens are replaced. pressbooks.pub For a methyl ketone like this one, this can lead to the haloform reaction if excess base and halogen are used. youtube.com

The resulting α-bromo ketone is a valuable synthetic intermediate. It can undergo an elimination reaction, typically promoted by a non-nucleophilic base like pyridine, to form an α,β-unsaturated ketone. libretexts.orglibretexts.org This dehydrobromination proceeds via an E2 mechanism. libretexts.org

Condensation and Addition Reactions of the Acetyl Moiety

The acetyl group can participate in a variety of condensation and addition reactions, primarily through the nucleophilic character of its enolate form or the electrophilic character of its carbonyl carbon.

Aldol (B89426) and Claisen-Schmidt Condensations: The enolate of this compound can act as a nucleophile, attacking carbonyl compounds (aldehydes or ketones) in aldol-type reactions. ichem.mdresearchgate.net When the electrophile is an aromatic aldehyde lacking α-hydrogens, the reaction is known as a Claisen-Schmidt condensation. ichem.md These reactions are fundamental for carbon-carbon bond formation.

Michael Addition: The enolate can also participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net

Reactions with other electrophiles: The nucleophilic enolate can react with a range of other electrophiles, enabling the introduction of various functional groups at the α-position.

Table 2: Summary of Acetyl Group Reactivity
Reaction TypeKey IntermediateTypical ReagentsProduct Type
Alpha-Halogenation (Acidic)EnolBr₂, H⁺α-Mono-halo ketone. libretexts.org
Alpha-Halogenation (Basic)EnolateBr₂, OH⁻α-Poly-halo ketone. pressbooks.pub
Eliminationα-Halo ketonePyridine, heatα,β-Unsaturated ketone. libretexts.org
Claisen-Schmidt CondensationEnolateAromatic aldehyde, baseChalcone-type compound (α,β-unsaturated ketone). ichem.md

Chemical Transformations Involving the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound is characterized by reduced basicity and nucleophilicity due to the strong electron-withdrawing effects of the nitro group at the C3 position and the acetyl group at the C2 position. These substituents delocalize the lone pair of electrons on the nitrogen, rendering it less available for reactions with electrophiles compared to unsubstituted pyridine.

The diminished electron density on the nitrogen atom makes coordination with Lewis acids and the formation of pyridinium (B92312) salts more challenging. While pyridine itself readily forms stable salts with a variety of Brønsted and Lewis acids, derivatives bearing multiple electron-withdrawing groups, such as this compound, require stronger acids or more forcing conditions to achieve protonation or coordination. The resulting pyridinium salts, if formed, would be highly acidic.

A related transformation is the formation of N-oxides. The oxidation of the pyridine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de This functional group alters the electronic properties of the heterocyclic ring, and N-oxides themselves are valuable intermediates in organic synthesis. mdpi.com The synthesis of N-oxides is typically achieved by treating the parent heterocycle with an oxidizing agent. thieme-connect.denih.gov Common reagents for this transformation are summarized in the table below.

Table 1: Common Reagents for Pyridine N-Oxide Formation

Reagent Typical Conditions Reference
m-Chloroperoxybenzoic acid (mCPBA) Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. nih.gov
Hydrogen peroxide (H₂O₂) Acetic acid solvent or with a catalyst (e.g., methyltrioxorhenium) thieme-connect.de
Sodium percarbonate Rhenium-based catalysts, mild conditions organic-chemistry.org

The N-O bond in pyridine N-oxides is highly polar, which can increase the solubility of the molecule. nih.gov

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide or another alkylating agent to form a quaternary pyridinium salt. Similar to salt formation, the reduced nucleophilicity of the nitrogen atom in this compound makes quaternization reactions difficult. The reaction rate is highly dependent on the nature of the alkylating agent and the reaction conditions, such as temperature and solvent. nih.gov For less reactive pyridines, more reactive alkylating agents (e.g., methyl triflate, benzyl (B1604629) bromide) and higher temperatures are often necessary to achieve a reasonable reaction yield. nih.gov

Interconversion and Derivatization Pathways

The functional groups present in this compound—namely the nitro group, the bromo substituent, and the acetyl group—provide multiple avenues for further chemical modification.

The selective reduction of the nitro group to a primary amine is a crucial transformation, yielding 1-(3-amino-5-bromopyridin-2-yl)ethanone. This amino derivative is a versatile intermediate for the synthesis of more complex molecules, particularly fused heterocyclic systems. A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A common and effective method involves the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric or acetic acid. masterorganicchemistry.comorgsyn.org Catalytic hydrogenation over a noble metal catalyst like palladium or platinum is another widely used technique. masterorganicchemistry.comwikipedia.org

The reduction of the related compound 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved using reduced iron in aqueous ethanol (B145695) with a catalytic amount of hydrochloric acid. orgsyn.org This suggests that similar conditions would be effective for the reduction of this compound.

Table 2: Selected Methods for Aromatic Nitro Group Reduction

Reagent/Catalyst Solvent/Conditions Key Features References
Fe / HCl or NH₄Cl H₂O / Ethanol, heat Cost-effective, widely used in industry. orgsyn.org
SnCl₂·2H₂O / HCl Ethanol, heat Effective, but tin waste can be an issue. wikipedia.org
H₂ / Pd-C or PtO₂ Ethanol, Methanol, or Ethyl Acetate Clean reaction, high yields, chemoselective. masterorganicchemistry.comwikipedia.org

This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating and activating amino group, significantly altering the reactivity of the pyridine ring. masterorganicchemistry.com

The bromine atom at the C5 position of the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing biaryl and heteroaryl compounds. nih.govmdpi.com The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Bromo-pyridines are common substrates for this reaction. mdpi.comresearchgate.net

Table 3: Typical Conditions for Suzuki Coupling of Bromo-pyridines

Component Example Role References
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Active catalyst for C-C bond formation nih.govmdpi.com
Ligand PPh₃, dppf Stabilizes the palladium center and facilitates the reaction wikipedia.org
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron species for transmetalation nih.govmdpi.com

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst (e.g., CuI) and an amine base, which also often serves as the solvent. scirp.orgscirp.org The Sonogashira coupling is the most common method for synthesizing arylalkynes. The reaction has been successfully applied to various bromo-pyridine substrates, including 2-amino-3-bromopyridines. scirp.orgscirp.orgresearchgate.net

Table 4: Typical Conditions for Sonogashira Coupling of Bromo-pyridines

Component Example Role References
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ Active catalyst for C-C bond formation scirp.orgscirp.org
Copper Co-catalyst CuI Facilitates the formation of a copper acetylide intermediate wikipedia.orgscirp.org
Base Et₃N, Piperidine, Diisopropylamine Neutralizes the HX byproduct and acts as a solvent wikipedia.orgscirp.org

| Solvent | DMF, THF, Toluene | Can be used in conjunction with the amine base | scirp.org |

These coupling reactions enable the introduction of a vast array of substituents at the C5 position, significantly expanding the molecular diversity accessible from this compound.

The derivative 1-(3-amino-5-bromopyridin-2-yl)ethanone, obtained from the reduction of the nitro group, is a key precursor for synthesizing fused heterocyclic ring systems. researchgate.net The ortho-relationship of the amino and acetyl groups allows for intramolecular or intermolecular condensation reactions to form five-, six-, or seven-membered rings fused to the pyridine core. mdpi.comlongdom.org

For instance, reaction with α-haloketones can lead to the formation of pyrido[2,3-b]pyrazines through a variation of the Zincke reaction. Condensation with 1,2-dicarbonyl compounds or their equivalents can also yield similar fused pyrazine (B50134) systems. Furthermore, reaction with reagents like cyanogen (B1215507) bromide or carbon disulfide could lead to the formation of fused imidazo[4,5-b]pyridines or thiazolo[4,5-b]pyridines, respectively. The specific heterocyclic system formed depends on the nature of the second reactant used in the cyclization step. researchgate.netlongdom.org These fused heterocycles are prevalent scaffolds in medicinal chemistry and materials science. mdpi.com

Advanced Spectroscopic Characterization of 1 5 Bromo 3 Nitropyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a definitive assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the ethanone (B97240) group. The pyridine ring contains two protons, H-4 and H-6. Due to the anisotropic effects and electron-withdrawing nature of the nitro group and the bromine atom, these aromatic protons would appear in the downfield region, typically between δ 8.0 and 9.5 ppm.

The proton at the C-6 position is anticipated to be a doublet, coupled to the H-4 proton. Similarly, the H-4 proton would also appear as a doublet. The methyl protons of the acetyl group (CH₃) are in a starkly different chemical environment and would resonate significantly upfield, likely as a sharp singlet around δ 2.5-3.0 ppm, as they are not coupled to any neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₃ 2.5 - 3.0 Singlet
H-4 8.5 - 9.5 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the ethanone group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The methyl carbon (CH₃) will be the most upfield signal, expected around δ 25-35 ppm.

The five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon attached to the ethanone group (C-2) would be significantly deshielded. The carbon bonded to the bromine atom (C-5) would also be downfield, with its chemical shift influenced by the heavy atom effect. The protonated carbons, C-4 and C-6, will appear in the aromatic region, with their precise locations determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ 25 - 35
C=O 190 - 200
C-2 150 - 160
C-3 145 - 155
C-4 135 - 145
C-5 115 - 125

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-4 and H-6, confirming their scalar coupling relationship. No other correlations would be expected, as the methyl protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methyl protons to the carbonyl carbon (C=O) and to C-2 of the pyridine ring. The H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would correlate with C-2, C-4, and C-5. These correlations are instrumental in piecing together the molecular structure and confirming the substituent positions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by several strong absorption bands characteristic of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1700-1720 cm⁻¹. The nitro group (NO₂) would exhibit two prominent stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (CH₃) Stretching 2850 - 3000
C=O (Ketone) Stretching 1700 - 1720
Aromatic C=C/C=N Ring Stretching 1400 - 1600
NO₂ Asymmetric Stretching 1500 - 1560
NO₂ Symmetric Stretching 1340 - 1380

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR. While strong dipole changes result in intense FTIR signals (like C=O), vibrations that cause a significant change in polarizability are strong in Raman spectra. The symmetric stretching of the nitro group is often a very strong and characteristic band in the Raman spectrum. The pyridine ring breathing modes, which are highly symmetric, also typically give rise to intense Raman signals. The C-Br stretch may also be more readily observed in the Raman spectrum compared to FTIR. This technique is particularly useful for analyzing the skeletal vibrations of the aromatic ring system.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the molecular structure and electronic transitions within this compound. The presence of a pyridine ring, a nitro group, a bromine atom, and an acetyl group creates a complex system of electronic interactions that can be probed using UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from various electronic transitions within the molecule. The pyridine ring, an aromatic heterocycle, typically displays π → π* transitions. The presence of substituents significantly influences the position and intensity of these bands.

The acetyl group (CH₃CO) acts as a chromophore and its n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to appear in the spectrum. Furthermore, the nitro group (NO₂) is a strong chromophore and auxochrome, which can lead to charge-transfer bands. The electronic transitions are also influenced by the bromine atom, which can affect the energy levels of the molecular orbitals through its inductive and resonance effects.

In similar aromatic and heteroaromatic compounds, the π → π* transitions are typically observed at shorter wavelengths (higher energy), while n → π* transitions are found at longer wavelengths (lower energy) and are generally of lower intensity. The specific solvent used for analysis can also induce shifts in the absorption maxima (solvatochromism) due to differing interactions with the ground and excited states of the molecule.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength Region
π → πPyridine ring, Nitro groupShorter wavelengths (UV region)
n → πAcetyl group, Nitro groupLonger wavelengths (UV-Vis region)
Charge-TransferDonor-acceptor character of substituents and the ringBroad bands in the UV-Vis region

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of this compound, including its ability to fluoresce, are intrinsically linked to its electronic structure. Generally, compounds containing nitro-aromatic groups tend to exhibit weak fluorescence or are non-fluorescent. This is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, promoted by the nitro group, which then deactivates through non-radiative pathways.

The presence of the heavy bromine atom can also contribute to quenching fluorescence through the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing. Therefore, it is anticipated that this compound would display weak fluorescence emission. Any observed emission would likely be significantly red-shifted from its absorption spectrum (a large Stokes shift), a common feature in polar aromatic molecules where the excited state is more polar than the ground state.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. The exact mass of this compound can be calculated based on the precise masses of its constituent atoms (C₇H₅BrN₂O₃). This calculated mass can then be compared with the experimentally determined mass from HRMS to confirm the elemental composition with a high degree of confidence. For a related compound, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, HRMS analysis showed an observed [M+H]⁺ ion at m/z 272.0032, which was very close to the calculated value of 272.0030, demonstrating the power of this technique.

Table 2: Isotopes and Their Contributions to the Mass of this compound

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Bromine⁷⁹Br78.91833750.69
⁸¹Br80.91629149.31
Nitrogen¹⁴N14.00307499.636
¹⁵N15.0001090.364
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by approximately 2 Da.

The fragmentation of nitro compounds in mass spectrometry often involves characteristic losses. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). miamioh.edu The fragmentation pattern will also be influenced by the acetyl group, which can undergo α-cleavage to lose a methyl radical (•CH₃, 15 Da) or a ketene (B1206846) molecule (CH₂=C=O, 42 Da). The pyridine ring itself can undergo ring cleavage. The study of these fragmentation patterns provides valuable information for the structural elucidation of the molecule.

Computational and Theoretical Investigations of 1 5 Bromo 3 Nitropyridin 2 Yl Ethanone

Structural and Conformational Analysis

Vibrational Frequency Analysis and Potential Energy Distribution (PED)Theoretical vibrational frequencies would be calculated to predict the molecule's infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis would then be carried out to assign each calculated vibrational frequency to specific motions of the atoms within the molecule, such as stretching, bending, or twisting of particular functional groups. This provides a detailed understanding of the molecule's vibrational dynamics.

Despite the utility of these computational methods, specific published data for 1-(5-Bromo-3-nitropyridin-2-yl)ethanone in these areas is not currently available. The scientific community has explored similar bromonitropyridine and acetylpyridine structures, but a dedicated computational investigation of the title compound remains an area for future research. Such a study would be invaluable for a deeper understanding of its chemical and physical properties.

Electronic Structure and Reactivity Descriptors

Detailed, published data for the following subsections are not available for this compound:

Computational Studies of Reaction Mechanisms

Specific computational studies on the reaction mechanisms involving this compound are also not found in the available literature, meaning no data exists for:

Transition State Characterization and Activation Energy Barriers

While general principles of these analytical methods are well-documented, applying them to this specific compound requires dedicated computational experiments that have not been published. Future research may address this knowledge gap, which would then allow for a comprehensive article on the subject.

Solvent Effects in Computational Reaction Modeling

In the computational and theoretical investigation of chemical reactions, the inclusion of solvent effects is crucial for obtaining results that accurately reflect experimental reality. The solvent environment can significantly influence the geometry, electronic structure, and reactivity of molecules, thereby affecting reaction pathways, transition states, and reaction rates. For a molecule such as this compound, the polarity and specific interactions with solvent molecules can play a substantial role in its chemical behavior. Computational chemistry offers several approaches to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models:

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the interactions between the solute and the solvent are calculated based on the bulk properties of the solvent. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are often used to provide a first approximation of solvent effects on molecular properties and reaction energies. For instance, theoretical studies on substituted pyridines have utilized the IPCM model to reproduce solvation free energy differences in water. acs.org The choice of the dielectric constant allows for the simulation of various solvent environments, from nonpolar to polar aprotic and protic solvents.

Explicit Solvation Models:

Explicit solvation models involve the inclusion of individual solvent molecules in the computational model. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more accurate description of the local solvent environment, which can be critical for understanding reaction mechanisms. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, is often employed to balance accuracy and computational cost. rsc.org For example, in the study of hydroxypyrene photoacids, a hybrid implicit-explicit approach was used to investigate the effect of solvents like acetone, DMSO, and water on electronic transition energies. rsc.org

Impact on Reaction Modeling:

The choice of solvent can significantly alter the energy profile of a reaction. For instance, polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. In a computational study of the reaction between pyridinium (B92312) salts and π-deficient ethylenes, the inclusion of solvent effects was found to increase the regioselectivity of the reaction, aligning the theoretical results with experimental outcomes. researchgate.net For a hypothetical reaction involving this compound, the calculated activation energies and reaction thermodynamics would be expected to vary with the solvent model employed, as illustrated in the hypothetical data below.

Hypothetical Data on Solvent Effects on a Reaction of this compound:

The following interactive table presents hypothetical data on the calculated activation energy (ΔE‡) and reaction energy (ΔErxn) for a nucleophilic substitution reaction of this compound in different solvents, calculated using a density functional theory (DFT) method with an implicit solvent model.

SolventDielectric Constant (ε)ΔE‡ (kcal/mol)ΔErxn (kcal/mol)
Gas Phase1.025.0-5.0
Toluene2.422.5-6.2
Acetonitrile37.518.0-8.5
Water78.415.5-10.1

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data demonstrates a common trend where increasing solvent polarity lowers the activation energy and makes the reaction more exergonic, assuming a reaction mechanism that involves the formation of a charged intermediate or transition state.

Furthermore, computational studies on related pyridine (B92270) derivatives have shown that solvent effects can be dissected into contributions from specific and non-specific interactions. For example, in the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) in dimethyl sulfoxide (B87167) and dimethyl formamide, the specific solute-solvent-solvent interactions were found to significantly influence reactivity. researchgate.net

Applications in Advanced Organic Synthesis and Functional Materials

A Versatile Synthetic Building Block

The unique arrangement of substituents in 1-(5-Bromo-3-nitropyridin-2-yl)ethanone makes it an exceptionally useful intermediate in organic synthesis. The electron-withdrawing nature of the nitro and acetyl groups activates the pyridine (B92270) ring for certain reactions, while the bromo group provides a handle for cross-coupling chemistry.

Precursor for Bioactive Heterocyclic Compounds

Nitropyridine derivatives are well-established as valuable precursors for a wide range of biologically active heterocyclic compounds. nih.govnih.gov The nitro group is not only a powerful modulator of electronic properties but also a versatile functional group that can be readily transformed. It can be reduced to an amino group, which can then be further modified to construct fused heterocyclic systems, a common motif in many pharmaceutical agents. nih.gov

The presence of the acetyl and bromo groups on the this compound framework offers additional sites for chemical modification. The ketone functionality of the acetyl group can undergo a variety of reactions, such as condensations and reductions, to build more complex molecular architectures. This multi-functional nature allows synthetic chemists to strategically elaborate the molecule in a stepwise fashion to create novel compounds with potential therapeutic applications, ranging from enzyme inhibitors to anticancer agents. nih.gov The general utility of nitropyridines in synthesizing compounds with antitumor, antiviral, and anti-neurodegenerative properties highlights the potential of this specific bromo-nitro-acetyl substituted pyridine as a starting point for drug discovery programs. nih.gov

Table 1: Synthetic Utility of Functional Groups in this compound
Functional GroupPositionRole in SynthesisPotential Transformations
Bromo5Site for cross-coupling reactionsSuzuki, Stille, Heck, Buchwald-Hartwig couplings
Nitro3Activating group; precursor to amineReduction to amino group, nucleophilic aromatic substitution
Acetyl2Handle for chain extension and cyclizationAldol (B89426) condensation, reduction, oxidation, heterocycle formation

Synthesis of Diversified Pyridine-Based Chemical Libraries

The creation of chemical libraries containing a wide variety of related structures is a key strategy in modern drug discovery. The "privileged" pyridine scaffold is a frequent core of such libraries. nih.gov this compound is an ideal starting material for generating these libraries due to the reactivity of its bromo substituent.

The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This powerful reaction allows for the introduction of a vast array of aryl and heteroaryl groups by coupling the bromopyridine with various boronic acids. mdpi.com This method is highly efficient and tolerant of many functional groups, meaning that diverse substituents can be introduced without affecting the nitro or acetyl groups on the pyridine ring. By employing a range of different boronic acids, a large and diversified library of pyridine-based compounds can be rapidly synthesized from this single precursor. These libraries are invaluable for high-throughput screening to identify new lead compounds for drug development. mdpi.com

Development of Functional Materials and Probes

Beyond its role in medicinal chemistry, the electronic characteristics of the this compound scaffold suggest its potential use in the field of materials science.

Potential in Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for a range of advanced photonic technologies, including optical switching and frequency conversion. rsc.orgresearchgate.net A common molecular design for organic NLO materials involves creating a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and significant NLO properties. researchgate.net

The structure of this compound contains strong electron-withdrawing nitro and acetyl groups. While it lacks a strong electron-donating group in its initial form, its structure serves as an excellent foundation for the synthesis of NLO-active molecules. The bromo group can be replaced, via reactions like the Suzuki or Buchwald-Hartwig couplings, with various π-conjugated systems bearing potent electron-donating groups (e.g., amino or alkoxy-substituted aryl groups).

This synthetic strategy would create the classic donor-π-acceptor (D-π-A) architecture known to produce significant NLO effects. researchgate.net The pyridine ring itself would act as part of the crucial π-conjugated bridge, facilitating the electronic communication between the donor and acceptor ends of the molecule. Theoretical and experimental studies on similar D-π-A systems, including other pyridine and pyrimidine (B1678525) derivatives, have demonstrated that this molecular design approach is highly effective for generating materials with large third-order NLO susceptibility, a key parameter for applications in photonics. nih.govnih.gov Therefore, this compound represents a promising, yet-to-be-explored, platform for the rational design of new organic NLO materials.

Table 2: Design Principles for NLO Materials Based on this compound
NLO Structural ComponentRolePresent in Core StructurePotential Modification
Electron-Acceptor (Pull)Induces charge polarizationYes (Nitro group, Acetyl group)-
π-Conjugated BridgeFacilitates charge transferYes (Pyridine ring)Extension via coupling reactions at the bromo position
Electron-Donor (Push)Initiates charge transferNoIntroduction via substitution of the bromo group (e.g., with an amine-functionalized aryl group)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-3-nitropyridin-2-YL)ethanone, and what key reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves bromination and nitration steps. A common approach is the bromination of a pyridine precursor (e.g., 1-(3-nitropyridin-2-YL)ethanone) using bromine (Br₂) in acetic acid under controlled temperatures (20–40°C) to ensure regioselectivity . For multi-step routes, intermediates may require purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization often involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Br₂) and reaction time (4–12 hours). Purity is confirmed via HPLC or GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 8.5–9.0 ppm for pyridine-H) and carbonyl groups (δ 195–205 ppm for ketone). ²D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.97 for C₇H₆BrN₂O₃) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles, particularly for nitro and bromo substituents .

Advanced Research Questions

Q. How do the electronic effects of bromo and nitro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups deactivate the pyridine ring, directing nucleophilic attacks to the C-2 position. Computational studies (DFT) calculate partial charges to predict reactivity. For example, the nitro group reduces electron density at C-5, making it less susceptible to electrophilic substitution. Kinetic experiments (e.g., SNAr reactions with amines) quantify activation energy barriers .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs reported in different studies?

  • Methodology :

  • Comparative Bioassays : Test analogs (e.g., 5-chloro or 5-fluoro derivatives) under identical conditions (e.g., IC₅₀ assays against kinase enzymes) to isolate substituent effects .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., COX-2 or HIV protease). Compare binding energies (ΔG) and pose orientations .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. How can computational chemistry methods like DFT or molecular docking be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting reactive sites .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.1, indicating moderate lipophilicity) and toxicity (e.g., Ames test for mutagenicity) .
  • Molecular Dynamics (MD) : Simulate protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding stability and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.